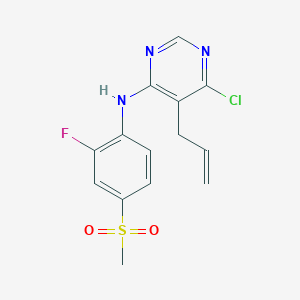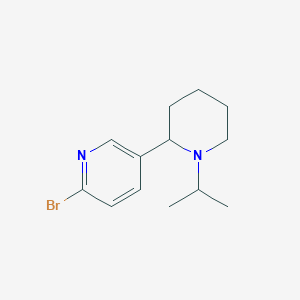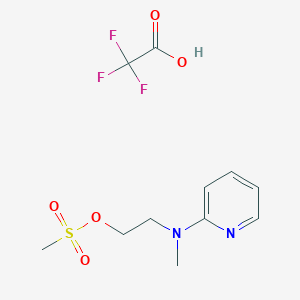
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a methanesulfonate group, and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate typically involves multiple steps. One common method starts with the reaction of 2-chloromethylpyridine with methylamine to form 2-(methyl(pyridin-2-yl)amino)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(methyl(pyridin-2-yl)amino)ethyl methanesulfonate. Finally, the compound is treated with trifluoroacetic acid to obtain the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Methyl(pyridin-2-yl)amino)ethyl acetate
- 2-(Methyl(pyridin-2-yl)amino)ethyl benzenesulfonate
Uniqueness
2-(Methyl(pyridin-2-yl)amino)ethyl methanesulfonate 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C11H15F3N2O5S |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
2-[methyl(pyridin-2-yl)amino]ethyl methanesulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O3S.C2HF3O2/c1-11(7-8-14-15(2,12)13)9-5-3-4-6-10-9;3-2(4,5)1(6)7/h3-6H,7-8H2,1-2H3;(H,6,7) |
InChI Key |
WRDJZJCDEZAEGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOS(=O)(=O)C)C1=CC=CC=N1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



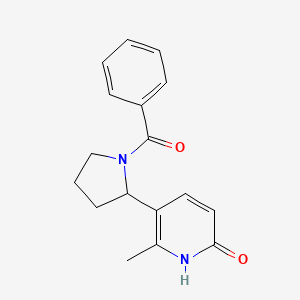
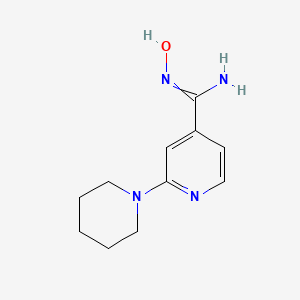
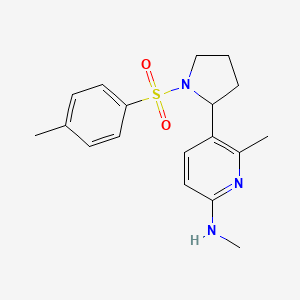
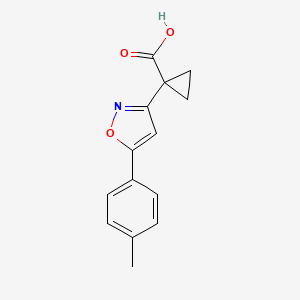
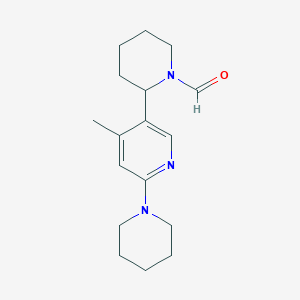
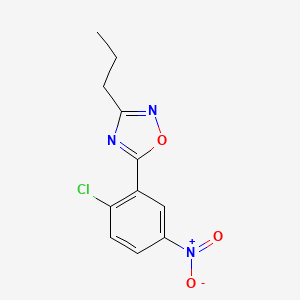
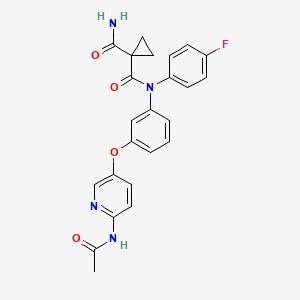

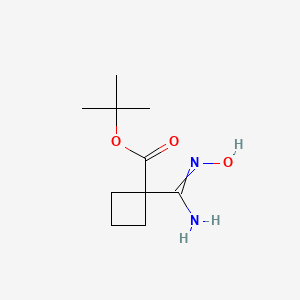
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)
